molecular formula C19H17BrN2O3 B5131328 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)acrylamide

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)acrylamide

Cat. No. B5131328
M. Wt: 401.3 g/mol
InChI Key: DLWSWZTZOLEFPH-AUWJEWJLSA-N
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Description

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)acrylamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)acrylamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have antioxidant properties and to inhibit the expression of certain genes that are involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)acrylamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. It also has anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)acrylamide. One direction is to study its potential use in combination with other anti-cancer agents to enhance its effectiveness. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential side effects.

Synthesis Methods

The synthesis of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)acrylamide involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-cyano-N-(2,5-dimethylphenyl)acetamide in the presence of a base. The resulting product is a yellow crystalline solid with a melting point of 199-201°C.

Scientific Research Applications

3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)acrylamide has been studied for its potential applications in cancer treatment. Research has shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-11-4-5-12(2)16(6-11)22-19(24)14(10-21)7-13-8-15(20)18(23)17(9-13)25-3/h4-9,23H,1-3H3,(H,22,24)/b14-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWSWZTZOLEFPH-AUWJEWJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide

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